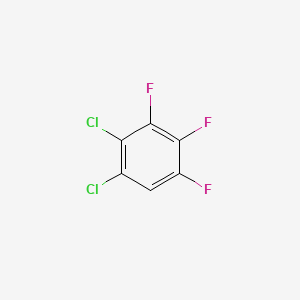

Benzene, dichlorotrifluoro-

Description

Significance of Polyhalogenated Aromatic Compounds in Contemporary Chemistry

Polyhalogenated aromatic compounds (PHCs) are organic molecules that contain multiple halogen atoms. wikipedia.org Their importance in contemporary chemistry is multifaceted. They serve as crucial precursors in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimdpi.com The presence of multiple halogen atoms can significantly alter the reactivity of the aromatic ring, enabling selective chemical modifications that would otherwise be challenging to achieve. mdpi.com Furthermore, PHCs are instrumental in the development of functional materials such as fire-resistant coatings, electronic fluids, and specialized polymers. wikipedia.org Their unique physical and chemical properties also make them subjects of fundamental research, contributing to a deeper understanding of chemical bonding and reactivity. nih.gov

Scope of Academic Inquiry into Dichlorotrifluorobenzene Systems

Among the vast family of polyhalogenated benzenes, dichlorotrifluorobenzene isomers are of particular interest to the academic community. ontosight.ai The specific arrangement of chlorine and fluorine atoms on the benzene (B151609) ring gives rise to distinct isomers, each with its own characteristic physical and chemical properties. ontosight.ai Research into these systems often focuses on understanding how the interplay of different halogen substituents influences the molecule's electronic structure, reactivity, and intermolecular interactions. For instance, studies have explored the use of dichlorotrifluorobenzene as an internal standard in quantitative nuclear magnetic resonance (NMR) spectroscopy for the characterization of fluorinated polymers. researchgate.net The compound also serves as a model system for investigating nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. ontosight.ai

Overview of Research Methodologies in Halogenated Benzene Science

The study of halogenated benzenes employs a diverse range of experimental and computational techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for elucidating the molecular structure and purity of these compounds. rsc.orgsemnan.ac.irnist.govwayne.edu NMR spectroscopy, particularly ¹⁹F NMR, is invaluable for characterizing fluorine-containing molecules like dichlorotrifluorobenzene. rsc.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and analysis of complex mixtures of halogenated isomers. rsc.orgnist.gov These methods are crucial for monitoring reaction progress and assessing product purity.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometries, electronic properties, and reactivity of halogenated benzenes. researchgate.net These calculations provide insights that complement experimental findings and aid in the rational design of new synthetic routes and materials. researchgate.net

X-ray Crystallography: This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering crucial data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings on Dichlorotrifluorobenzene

The molecular formula for dichlorotrifluorobenzene is C₆HCl₂F₃. pnas.org The specific properties and reactivity of dichlorotrifluorobenzene are highly dependent on the isomeric form, which is determined by the positions of the chlorine and fluorine atoms on the benzene ring. ontosight.ai

Synthesis and Reactivity

One historical method for the synthesis of a dichlorotrifluorobenzene involved the direct action of gaseous fluorine on 1,3,5-trichlorobenzene. pnas.org This reaction resulted in the replacement of one chlorine atom and two hydrogen atoms with fluorine, a notable departure from the expected exclusive replacement of either hydrogen or chlorine. pnas.org

The reactivity of dichlorotrifluorobenzenes is characterized by their susceptibility to nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups. ontosight.ai The presence of both chlorine and fluorine atoms offers opportunities for selective transformations, as the different halogens can exhibit distinct reactivities under specific reaction conditions.

Physical and Spectroscopic Properties

Halogenated benzenes generally exhibit higher boiling points than unsubstituted benzene due to their increased molecular weight and stronger intermolecular forces. ontosight.ai The solubility of dichlorotrifluorobenzene is expected to be limited in water but good in common organic solvents. ontosight.ai

The spectroscopic properties of dichlorotrifluorobenzene isomers are key to their identification and characterization.

| Property | Description | Interactive Data |

| Molecular Formula | C₆HCl₂F₃ | View Structure |

| Isomeric Forms | The arrangement of Cl and F atoms on the benzene ring leads to various isomers, each with unique properties. | Explore Isomers |

| Reactivity | Prone to nucleophilic aromatic substitution reactions. ontosight.ai | View Reactions |

To interact with the data, please imagine clicking on the "View" or "Explore" links.

Structure

3D Structure

Properties

CAS No. |

29758-89-2 |

|---|---|

Molecular Formula |

C6HCl2F3 |

Molecular Weight |

200.97 g/mol |

IUPAC Name |

1,2-dichloro-3,4,5-trifluorobenzene |

InChI |

InChI=1S/C6HCl2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |

InChI Key |

CTRGSLIFGHNENA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)F)F)F |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Dichlorotrifluorobenzene Isomers

Direct Halogenation Approaches for Benzene (B151609) Ring Functionalization

Direct halogenation remains a cornerstone for modifying aromatic rings. This involves treating a benzene derivative with a halogenating agent, often requiring activation through catalysis, to substitute a hydrogen atom with a halogen. For polysubstituted compounds like dichlorotrifluorobenzene, this process is applied iteratively, starting with a di- or tri-halogenated precursor.

Electrophilic Aromatic Substitution with Dichloro- and Trifluoro- functionalities

Electrophilic aromatic substitution (EAS) is the principal reaction class for introducing halogen atoms to a benzene ring. chemtube3d.com The reaction involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The synthesis of dichlorotrifluorobenzene isomers via this pathway necessitates starting with a molecule such as a trifluorobenzene and introducing two chlorine atoms, or beginning with a dichlorobenzene and adding three fluorine atoms.

The mechanism of electrophilic aromatic halogenation proceeds through a well-established two-step process. jove.com

Generation and Attack of the Electrophile : The reaction is initiated by the attack of the aromatic ring's π-electrons on a potent electrophile (e.g., a polarized chlorine or fluorine source). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity : In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This action re-establishes the π system, restoring aromaticity and yielding the final halogenated product.

For substrates that are already halogenated, such as trifluorobenzene, the ring is significantly deactivated towards further electrophilic attack. This is because halogens are electron-withdrawing through induction, reducing the nucleophilicity of the benzene ring. Consequently, harsh reaction conditions or highly activated electrophiles are required for subsequent halogenations.

In the synthesis of specific dichlorotrifluorobenzene isomers, controlling the position of the incoming halogen atoms (regioselectivity) is paramount. Stereoselectivity is not a factor in these reactions as the benzene ring is planar and the products are achiral. The regiochemical outcome is dictated by the directing effects of the halogen substituents already present on the ring.

Halogens (both chlorine and fluorine) are classified as ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. This directing ability is due to the resonance effect, where lone pairs of electrons on the halogen can be donated to the ring to stabilize the positive charge in the arenium ion intermediate. This stabilization is most effective when the attack occurs at the ortho or para positions.

However, halogens are also deactivating groups due to their strong inductive electron-withdrawing effect. When multiple halogens are present, their combined effects determine the substitution pattern. For instance, in the chlorination of 1,3,5-trifluorobenzene, the incoming chlorine atom would be directed to the 2, 4, or 6 positions (all equivalent), as these are ortho to two fluorine atoms and para to one. The challenge lies in preventing over-halogenation and in separating the resulting isomers, especially when the starting material is an asymmetrically substituted ring, which can lead to a mixture of products.

Catalyst Systems for Halogenation Reactions

Given the deactivated nature of polyhalogenated benzene rings, catalysts are essential to generate a sufficiently powerful electrophile to drive the reaction forward.

Lewis acids are the most common catalysts for electrophilic halogenation. ncert.nic.in For chlorination, Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are standard. masterorganicchemistry.comjove.com The catalyst functions by accepting a lone pair of electrons from the chlorine molecule (Cl₂), polarizing the Cl-Cl bond. This polarization creates a highly electrophilic chlorine atom that can be attacked by the deactivated aromatic ring. uobabylon.edu.iq

The general mechanism for Lewis acid-catalyzed chlorination is as follows: Cl-Cl + FeCl₃ ⇌ Cl-Cl···FeCl₃ (polarized complex) Ar-H + Cl-Cl···FeCl₃ → [Ar(H)Cl]⁺ + [FeCl₄]⁻ [Ar(H)Cl]⁺ + [FeCl₄]⁻ → Ar-Cl + HCl + FeCl₃

Direct fluorination of aromatic rings with fluorine gas (F₂) is extremely exothermic and difficult to control, often leading to non-selective reactions and degradation of the starting material. uobabylon.edu.iq Therefore, electrophilic fluorinating reagents are typically used in conjunction with a catalyst. While classic Lewis acids can be employed, their effectiveness can vary. Modern methods may utilize specific reagents that act as a source of "F⁺".

| Catalyst System | Halogen Source | Substrate Example | Outcome |

| FeCl₃ / AlCl₃ | Cl₂ | Benzene | Promotes chlorination by creating a potent electrophile. masterorganicchemistry.com |

| Iron | Cl₂ / Br₂ | Arenes | Standard catalyst for preparing aryl chlorides and bromides. ncert.nic.in |

More recent advancements in synthetic methodology involve transition metal catalysis for the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach offers an alternative to classical electrophilic aromatic substitution and can provide different regioselectivity. researchgate.net Palladium, rhodium, and copper are among the metals that have been successfully employed for C-H halogenation. sioc-journal.cn

The mechanism of transition metal-catalyzed C-H activation often involves the coordination of the metal to the aromatic ring, followed by the cleavage of a C-H bond to form an organometallic intermediate. This intermediate then reacts with a halogen source to yield the halogenated product and regenerate the catalyst. A key advantage of this method is the potential for high regioselectivity, which can often be controlled by the presence of a directing group on the substrate. nih.gov While less common for the synthesis of simple polyhalogenated benzenes, these methods are powerful tools for the late-stage functionalization of more complex molecules. tcichemicals.com The development of these catalytic systems is a significant area of research aimed at creating more efficient and selective synthetic routes to organohalides. beilstein-journals.org

| Catalyst | Halogen Source | General Application | Mechanistic Feature |

| Palladium (Pd) | N-Halosuccinimides | Directed C-H halogenation | Forms organometallic intermediate. sioc-journal.cn |

| Copper (Cu) | Various | Perfluoroalkylation of benzamides | Photoinduced dual catalysis. beilstein-journals.org |

| Rhodium (Rh) | N-Halosuccinimides | C-H halogenation | Often requires a directing group for selectivity. sioc-journal.cn |

Construction of Dichlorotrifluorobenzene through Cyclotrimerization Reactions

Cyclotrimerization reactions offer a direct approach to forming the benzene ring of dichlorotrifluorobenzene from smaller, unsaturated precursors. This method is particularly advantageous for accessing specific substitution patterns that might be difficult to achieve through sequential substitution on a pre-formed ring.

Precursor Design for Benzene Ring Formation

The key to a successful cyclotrimerization synthesis of dichlorotrifluorobenzene lies in the careful design of the alkyne precursors. The reaction involves the [2+2+2] cycloaddition of three alkyne molecules to form the aromatic ring. To obtain the desired dichlorotrifluoro- substitution pattern, a mixture of appropriately substituted alkynes or a single precursor containing all the necessary functionalities can be utilized.

For instance, the co-cyclotrimerization of a dichlorosubstituted alkyne with a trifluorosubstituted alkyne could theoretically yield a dichlorotrifluorobenzene. However, controlling the regioselectivity of such a reaction to obtain a single isomer is a significant challenge. A more controlled approach involves the use of a single precursor, such as a diyne, which can undergo cyclotrimerization with a third alkyne. This strategy can offer better control over the final substitution pattern. The design of these precursors is critical for achieving high yields and selectivity.

A representative, albeit general, reaction for the synthesis of spirocyclic C-arylribosides via ruthenium-catalyzed cycloaddition of diynes with alkynes highlights the potential of this approach for constructing substituted benzene rings. nih.gov While not specific to dichlorotrifluorobenzene, the principles of precursor design and catalysis are transferable.

Controlled Cyclization Strategies

Achieving control over the cyclization process is paramount to selectively synthesize a specific isomer of dichlorotrifluorobenzene. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the cyclotrimerization. Transition metal catalysts, such as those based on cobalt, nickel, palladium, or rhodium, are commonly employed to facilitate these transformations. acs.org

The steric and electronic properties of the substituents on the alkyne precursors also influence the outcome of the cyclization. By strategically placing bulky or electron-withdrawing/donating groups, it is possible to favor the formation of one isomer over others. Furthermore, the use of templates or tethering strategies, where the alkyne units are held in a specific orientation, can enforce a particular cyclization pathway, leading to a single product.

Recent advancements in catalyst-controlled divergent cyclization reactions demonstrate the ability to switch between different ring sizes and substitution patterns by simply changing the catalyst or the substituents on the reactants. rsc.orgresearchgate.netnih.gov These strategies, although not yet reported specifically for dichlorotrifluorobenzene, represent the forefront of controlled cyclization methodologies that could be adapted for its synthesis.

Multi-step Synthetic Sequences

An alternative and often more practical approach to the synthesis of dichlorotrifluorobenzene isomers is through multi-step synthetic sequences starting from readily available benzene derivatives. This approach allows for the precise installation of chloro and fluoro substituents through a series of well-established chemical transformations.

Sequential Halogenation and Functional Group Transformations

This methodology involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, often in conjunction with other functional group manipulations to direct the position of the incoming halogens. The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents already present on the ring. youtube.comlibretexts.orglibretexts.orgopenstax.org

A common strategy involves the use of directing groups, such as nitro (-NO2) or amino (-NH2) groups, to control the regioselectivity of electrophilic aromatic substitution reactions. msu.edu For example, starting with a fluorinated benzene derivative, a nitro group can be introduced, which then directs subsequent chlorination to the meta position. youtube.com The nitro group can later be removed or converted to another functional group.

Halogen exchange reactions are also a powerful tool in the synthesis of mixed halobenzenes. organic-chemistry.orggoogle.comthieme-connect.descience.gov For instance, a polychlorinated benzene ring can be selectively fluorinated using reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst. google.comchemicalbook.com The conditions for these reactions can be tuned to control the extent of fluorine substitution.

A plausible synthetic route to a dichlorotrifluorobenzene isomer could start with a dichlorofluorobenzene. Nitration of this starting material would yield a dichlorofluoronitrobenzene. google.com Subsequent halogen exchange fluorination could then replace one of the chloro groups with a fluoro group, followed by reduction of the nitro group and deamination to afford the final product. The synthesis of 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) from 2,4-difluoro-3,5-dichloronitrobenzene through a sequence of chlorination, nitration, and fluorination further illustrates the utility of this multi-step approach. scispace.com

| Step | Reaction | Reagents | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a meta-directing nitro group. |

| 2 | Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Introduction of chlorine atoms at positions directed by existing substituents. masterorganicchemistry.comyoutube.comyoutube.com |

| 3 | Halogen Exchange | KF, High Temperature, Aprotic Solvent | Replacement of chlorine atoms with fluorine. google.com |

| 4 | Reduction | H₂, Pd/C or Sn, HCl | Conversion of the nitro group to an amino group. |

| 5 | Deamination | NaNO₂, H₂SO₄ then H₃PO₂ | Removal of the amino group. |

Flow Chemistry Techniques in Dichlorotrifluorobenzene Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch processes. thieme-connect.denih.govnih.gov The synthesis of dichlorotrifluorobenzene, which may involve highly reactive and hazardous reagents such as strong acids and fluorinating agents, is a prime candidate for the application of flow chemistry techniques.

The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and selectivities, as well as enhanced safety by minimizing the volume of hazardous material at any given time. Multi-step synthetic sequences can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. nih.gov This can significantly reduce reaction times and waste generation.

For the synthesis of dichlorotrifluorobenzene, a flow chemistry approach could be envisioned for the sequential halogenation and functional group transformation steps. For example, a nitration reaction could be performed in a microreactor with excellent heat transfer, followed by an in-line halogen exchange fluorination at high temperature and pressure. The ability to safely handle hazardous reagents and intermediates in a continuous flow system makes this an attractive approach for the synthesis of highly halogenated aromatic compounds. syrris.comsoci.org

| Parameter | Advantage in Flow Chemistry | Relevance to Dichlorotrifluorobenzene Synthesis |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enables safe execution of highly exothermic reactions like nitration and halogenation. |

| Mass Transfer | Enhanced mixing of reactants. | Improves reaction rates and yields, particularly in multiphasic systems (e.g., gas-liquid halogenations). |

| Safety | Small reactor volumes minimize the risk associated with hazardous materials. | Crucial when handling corrosive reagents like strong acids and fluorinating agents. |

| Scalability | Production can be increased by extending the operation time ("scaling out"). | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Control | Precise control over temperature, pressure, and residence time. | Allows for fine-tuning of reaction conditions to maximize selectivity for the desired isomer. |

Advanced Structural Elucidation and Spectroscopic Characterization of Dichlorotrifluorobenzene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For dichlorotrifluorobenzene isomers, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful for distinguishing between different substitution patterns through the analysis of chemical shifts and spin-spin coupling constants.

High-Resolution ¹H and ¹³C NMR Applications

High-resolution ¹H and ¹³C NMR spectra provide fundamental information for isomer differentiation. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are directly related to the molecular symmetry and the electronic environment of the nuclei.

For an isomer like 1,3-Dichloro-2,4,6-trifluorobenzene , the molecular symmetry dictates the expected NMR signals. The single proton (¹H) would appear as one signal in the aromatic region of the spectrum. This signal's multiplicity would be a triplet of triplets, resulting from coupling to the two adjacent fluorine atoms at positions 2 and 4 (ortho coupling, ³JHF) and a smaller coupling to the fluorine atom at position 6 (meta coupling, ⁴JHF).

The ¹³C NMR spectrum is equally informative. Due to the symmetry of 1,3-Dichloro-2,4,6-trifluorobenzene, three distinct carbon signals are expected: one for the proton-bearing carbon (C5), one for the two chlorine-bearing carbons (C1 and C3), and one for the three fluorine-bearing carbons (C2, C4, C6). Each of these signals would exhibit complex splitting patterns due to one-bond (¹JCF) and multi-bond (²JCF, ³JCF) carbon-fluorine couplings, which are invaluable for definitive assignment.

| Nucleus | Predicted Signal | Multiplicity | Coupling Influences |

| ¹H | 1 | Triplet of Triplets | ³JHF (ortho), ⁴JHF (meta) |

| ¹³C | 3 | Complex Multiplets | ¹JCF, ²JCF, ³JCF |

Different isomers would produce distinctly different spectra. For instance, an isomer with lower symmetry would exhibit more than one ¹H signal and up to six different ¹³C signals, allowing for clear differentiation.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For a dichlorotrifluorobenzene isomer, an HSQC spectrum would show a cross-peak connecting the signal of the single proton in the ¹H spectrum to the signal of the carbon it is attached to in the ¹³C spectrum. This provides an unambiguous assignment of the protonated carbon.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton (¹H-¹H) spin-spin coupling networks within a molecule. For an isomer with only a single proton, such as 1,3-Dichloro-2,4,6-trifluorobenzene, a COSY spectrum would not show any cross-peaks and would therefore not be informative for structure elucidation. However, for isomers containing multiple, adjacent protons, COSY would be essential for establishing their connectivity.

Solid-State NMR for Crystalline Forms

For dichlorotrifluorobenzene isomers that exist as crystalline solids, solid-state NMR (ssNMR) offers unique analytical advantages. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these orientation-dependent parameters. This provides information on the local electronic structure and intermolecular interactions, such as halogen bonding, within the crystal lattice.

Key benefits of ssNMR for studying these isomers include:

Analysis without dissolution: This avoids potential interactions with solvents that could complicate spectral interpretation.

Characterization of non-crystalline materials: ssNMR does not require single crystals, making it applicable to microcrystalline or amorphous solid forms.

Measurement of interaction tensors: It allows for the determination of complete NMR interaction tensors, such as the chemical shift anisotropy (CSA), which provides richer information about the electronic environment than the isotropic chemical shifts measured in solution.

Different crystalline forms (polymorphs) of an isomer would yield distinct ssNMR spectra, making it a powerful tool for studying solid-state structure and packing.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a molecule. For any dichlorotrifluorobenzene isomer, the expected exact mass for the molecular ion [C₆HCl₂F₃]⁺ is 199.9407 Da. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₆HCl₂F₃.

Furthermore, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of the ³⁵Cl (~75%) and ³⁷Cl (~25%) isotopes, the mass spectrum will exhibit a cluster of peaks for any chlorine-containing ion. For a dichlorinated fragment, this cluster appears as three peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1. This distinctive pattern is a clear indicator of the presence of two chlorine atoms in the ion.

Tandem Mass Spectrometry (MS/MS) for Structural Subunits

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of selected ions, providing valuable information about the molecule's structural subunits. In an MS/MS experiment, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected.

The GC-MS data for 1,3-Dichloro-2,4,6-trifluorobenzene shows a molecular ion peak cluster at m/z 200/202 and significant fragment ions. The fragmentation pattern can be analyzed to infer structural characteristics. Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms or other neutral fragments.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of 1,3-Dichloro-2,4,6-trifluorobenzene

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 200 / 202 / 204 | [C₆HCl₂F₃]⁺ | (Molecular Ion) |

| 165 | [C₆HClF₃]⁺ | Cl |

| 130 | [C₆HF₃]⁺ | 2Cl |

The differentiation of isomers using MS/MS relies on the fact that different arrangements of substituents can lead to unique and reproducible fragmentation patterns, allowing for their distinction even when they cannot be separated chromatographically.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds within a mixture. thermofisher.comshimadzu.com For dichlorotrifluorobenzene isomers, which are volatile, GC-MS is an ideal method for analysis. ufl.edu The process begins in the gas chromatograph, where the sample is vaporized and introduced into a capillary column. thermofisher.com The separation of the isomers is achieved based on their differential partitioning between a gaseous mobile phase and a stationary phase coated on the inside of the column. shimadzu.com The retention time, the time it takes for each isomer to travel through the column, is a key characteristic used for preliminary identification. libretexts.org

Following separation by GC, the individual isomers are introduced into the mass spectrometer. In the MS component, molecules are typically ionized by a high-energy beam of electrons, a process known as electron ionization (EI). libretexts.org This ionization process forms a positively charged molecular ion (M+•), which is the intact molecule with one electron removed. libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the isomer.

Due to the high energy of the ionization process, the molecular ions are unstable and tend to break apart into smaller, characteristic fragments. libretexts.orglibretexts.org This fragmentation pattern is unique to the molecular structure and serves as a "molecular fingerprint" for each isomer. libretexts.org The mass spectrometer separates these fragments based on their m/z ratio, generating a mass spectrum that plots the relative abundance of each fragment. uhcl.edu

For dichlorotrifluorobenzene, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. libretexts.org The natural abundance of ³⁵Cl is approximately 75% and ³⁷Cl is 25%. libretexts.org For a fragment containing two chlorine atoms, this leads to a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities that can be predicted based on isotopic abundances. Analysis of these fragmentation patterns allows for the unambiguous identification and differentiation of the various dichlorotrifluorobenzene isomers in a mixture. nih.gov

| Fragment Type | Description | Significance for Dichlorotrifluorobenzene |

|---|---|---|

| Molecular Ion (M+•) | The intact molecule with one electron removed. Its m/z value gives the molecular weight. | Provides the molecular weight of the dichlorotrifluorobenzene isomer. The isotopic pattern reveals the presence of two chlorine atoms. |

| [M-F]+ | Loss of a fluorine atom. | Indicates the presence of fluorine and helps confirm the elemental composition. |

| [M-Cl]+ | Loss of a chlorine atom. | A common fragmentation pathway for chlorinated compounds. The isotopic signature of the remaining chlorine atom will be present. |

| [M-C₂HF₂]+ | Loss of a larger neutral fragment. | The specific neutral losses can vary between isomers, providing structural clues. |

| C₆H₂Cl₂F₂⁺ | Fragment resulting from the loss of a fluorine atom. | The relative intensity of this and other fragments can differ based on the stability of the resulting cation, which is influenced by isomer structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.com While dichlorotrifluorobenzene isomers are volatile and well-suited for GC-MS, LC-MS can be advantageous for analyzing these compounds in complex matrices or when derivatization is required for other, less volatile components in the same sample. nih.gov

In LC-MS, separation is achieved as the sample travels through a column packed with a solid stationary phase, carried by a liquid mobile phase. youtube.com The separation of dichlorotrifluorobenzene isomers can be influenced by factors such as the choice of stationary phase (e.g., C18) and the composition of the mobile phase. rsc.org The interaction between the isomers and the stationary phase dictates their retention time. youtube.com For halogenated benzenes, specialized columns that exploit halogen–π interactions have been shown to effectively separate isomers. rsc.org

After separation in the LC column, the eluent is introduced into the mass spectrometer. A critical step in LC-MS is the interface, which evaporates the solvent and ionizes the analyte molecules. youtube.com Common ionization techniques for compounds like dichlorotrifluorobenzene include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). youtube.commdpi.com APCI is often suitable for relatively non-polar, volatile compounds that are challenging to ionize by ESI. mdpi.com

Once ionized, the molecules are analyzed by the mass spectrometer in the same way as in GC-MS, providing molecular weight information and fragmentation patterns upon collision-induced dissociation (tandem MS or MS/MS). nih.govnih.gov LC-MS/MS methods can enhance selectivity and sensitivity, which is particularly useful for trace analysis in environmental or biological samples. mdpi.comeurofins.com The development of automated bioinformatics tools allows for the rapid screening of LC-MS data to specifically detect and identify halogenated compounds based on their isotopic profiles. nih.gov

| Parameter | Description | Relevance for Dichlorotrifluorobenzene Analysis |

|---|---|---|

| LC Column | Stationary phase used for separation (e.g., C18, C70-fullerene). | Choice of column is critical for resolving the different isomers. rsc.org Fullerene-based columns can enhance separation through halogen-π interactions. rsc.org |

| Mobile Phase | Solvent system that carries the sample through the column (e.g., methanol/water, acetonitrile/water). | The composition and gradient can be optimized to achieve baseline separation of the isomers. mdpi.com |

| Ionization Source | Method used to create ions from the neutral molecules (e.g., APCI, ESI). | APCI is often effective for halogenated benzenes. The choice of solvent can influence ionization efficiency. mdpi.com |

| MS Analysis Mode | Method of detection (e.g., full scan, selected ion monitoring (SIM), tandem MS (MS/MS)). | MS/MS provides high specificity and sensitivity, allowing for quantification at trace levels and confirmation of isomer identity. nih.gov |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. creative-biostructure.comupi.edu The method is based on the principle that molecular bonds vibrate at specific frequencies. creative-biostructure.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. upi.edu An FTIR spectrometer measures this absorption, and a Fourier transform is used to convert the raw data into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹). youtube.com

The FTIR spectrum of a dichlorotrifluorobenzene isomer will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov These include C-H stretching and bending vibrations (if any hydrogens are present, though the parent compound has only one), C-C stretching vibrations within the aromatic ring, C-F stretching, and C-Cl stretching vibrations. The "fingerprint region" of the spectrum, typically from 1500 to 400 cm⁻¹, is particularly complex and unique to each specific isomer, allowing for their differentiation. researchgate.net

The position, number, and intensity of the absorption bands are highly dependent on the substitution pattern on the benzene (B151609) ring. optica.org For example, the out-of-plane C-H bending vibrations are highly characteristic of the arrangement of substituents. Similarly, the frequencies of the C-Cl and C-F stretching vibrations will be influenced by their position on the ring and their interaction with adjacent substituents. By comparing the experimental FTIR spectrum to reference spectra or theoretical calculations, the specific isomer of dichlorotrifluorobenzene can be identified. epa.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance for Dichlorotrifluorobenzene |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of a hydrogen atom on the aromatic ring. |

| 1620–1450 | Aromatic C=C Ring Stretch | Characteristic bands that confirm the presence of the benzene ring. The pattern can be indicative of the substitution type. nih.gov |

| 1300–1000 | C-F Stretch | Strong absorption bands characteristic of carbon-fluorine bonds. The exact position is sensitive to the molecular environment. |

| 850–550 | C-Cl Stretch | Absorption bands for carbon-chlorine bonds. Their position can help distinguish between isomers. |

| 900–675 | Aromatic C-H Out-of-Plane Bend | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. optica.org |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. amazonaws.com While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov When the laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational energy levels. nih.gov

A key advantage of Raman spectroscopy for analyzing dichlorotrifluorobenzene isomers is its sensitivity to non-polar, symmetric vibrations. nih.gov The symmetric "breathing" mode of the benzene ring, for instance, often produces a strong and sharp signal in the Raman spectrum. researchgate.net Vibrations of the C-Cl and C-F bonds are also Raman active. nih.gov

The Raman shifts associated with vibrations involving the substituent atoms are particularly useful for distinguishing between isomers. nih.gov The C-Cl stretching and deformation modes, for example, will appear at different frequencies depending on the substitution pattern. nih.govresearchgate.net By analyzing the number, position, and intensity of the peaks in the Raman spectrum, detailed structural information can be obtained. nih.gov Combining Raman and FTIR data provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in structural elucidation. optica.orgamazonaws.com

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Significance for Dichlorotrifluorobenzene |

|---|---|---|

| ~1600 | Aromatic C=C Stretch | Corresponds to the stretching vibrations of the benzene ring. researchgate.net |

| ~1000 | Ring Breathing Mode | A strong, sharp peak characteristic of the symmetric expansion and contraction of the benzene ring. Its exact position is sensitive to substitution. nih.govresearchgate.net |

| 1250-1150 | C-F Stretch | Carbon-fluorine bonds produce Raman signals that can aid in identification. |

| 700-500 | C-Cl Stretch | Carbon-chlorine stretching vibrations are readily observed and are sensitive to the isomeric structure. nih.gov |

| Below 400 | Deformation Modes (e.g., C-Cl bend) | Low-frequency modes involving the heavy halogen atoms are often strong in Raman spectra and are highly characteristic of the specific isomer. nih.govrsc.org |

Electronic Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edupressbooks.pub This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. masterorganicchemistry.com Molecules that absorb light in this region are known as chromophores. pressbooks.pub The benzene ring in dichlorotrifluorobenzene is a chromophore.

The UV-Vis spectrum of benzene and its derivatives is characterized by electronic transitions within the π-electron system of the aromatic ring. shimadzu.com The substitution of hydrogen atoms with halogens (chlorine and fluorine) acts as an auxochrome, modifying the absorption characteristics of the benzene ring chromophore. cdnsciencepub.com These substituents can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. shimadzu.com

The spectral changes are due to the electronic effects of the halogen substituents. Both chlorine and fluorine have an electron-withdrawing inductive effect and an electron-donating resonance effect. These effects alter the energy levels of the π molecular orbitals, thus changing the energy required for the π → π* electronic transitions. cdnsciencepub.com The position and nature of the substituents on the ring determine the extent of these shifts. nist.gov Therefore, each dichlorotrifluorobenzene isomer will have a unique UV-Vis spectrum, with distinct λmax values and absorption intensities. bragitoff.com While the spectra of different isomers may be similar, subtle differences can be used, in conjunction with other spectroscopic data, to distinguish between them. wikipedia.org

| Compound Type | Typical λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Benzene | ~255 | π → π* (B-band) | This is a symmetry-forbidden but vibrationally allowed transition, resulting in a relatively weak absorption with fine structure. shimadzu.com |

| Chlorobenzene (B131634) | ~265 | π → π* (B-band) | The chlorine substituent causes a bathochromic (red) shift to a longer wavelength compared to benzene. cdnsciencepub.com |

| Fluorobenzene | ~254 | π → π* (B-band) | The shift caused by fluorine is less pronounced than that of chlorine. cdnsciencepub.com |

| Dichlorotrifluorobenzene Isomers | 260-280 (Estimated) | π → π* (B-band) | The exact λmax will depend on the specific substitution pattern of the five halogen atoms, which influences the overall electronic effects on the π system. nist.gov |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been successfully applied to various halogenated benzene derivatives, providing unambiguous proof of their molecular structures. While specific crystal structure data for dichlorotrifluorobenzene isomers are not widely published in readily accessible literature, the Cambridge Structural Database (CSDC) serves as a repository for such information. Entries CCDC 1943960 and 1883874, for instance, contain experimental crystal structure determinations for related compounds, showcasing the utility of this method. chemicalbook.comuiowa.edu

The process involves irradiating a single crystal of a dichlorotrifluorobenzene isomer with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the precise positions of each atom. This information allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Table 1: Representative Crystallographic Data Parameters Obtainable from Single-Crystal XRD

| Parameter | Description | Typical Information Yielded for Dichlorotrifluorobenzene |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms (e.g., C-C, C-Cl, C-F). | Crucial for understanding the geometry and bonding within the molecule. |

| Bond Angles (°) | The angles formed by three connected atoms. | Defines the shape and steric environment of the molecule. |

| Torsion Angles (°) | The dihedral angles between four connected atoms. | Describes the conformation of the molecule. |

Note: The data in this table is illustrative of the types of parameters obtained from a single-crystal XRD experiment and does not represent actual experimental data for dichlorotrifluorobenzene isomers due to the current lack of publicly available specific datasets.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For dichlorotrifluorobenzene, with the chemical formula C₆HCl₂F₃, this analysis verifies the presence and relative abundance of carbon, hydrogen, chlorine, and fluorine. The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Table 2: Theoretical Elemental Composition of Dichlorotrifluorobenzene (C₆HCl₂F₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.86 |

| Hydrogen | H | 1.008 | 1 | 1.008 | 0.50 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 35.28 |

| Fluorine | F | 18.998 | 3 | 56.994 | 28.36 |

| Total | 200.974 | 100.00 |

Experimental elemental analysis is typically performed using combustion analysis for carbon and hydrogen. The sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the percentages of carbon and hydrogen. Chlorine and fluorine content can be determined by various methods, including ion chromatography or titration after decomposition of the sample. The experimentally determined percentages are then compared with the theoretical values to confirm the empirical formula of the synthesized or isolated isomer.

Electron Diffraction (ED) for Direct Structural Information

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the crystalline phase. This method involves passing a beam of high-energy electrons through a vapor of the dichlorotrifluorobenzene isomer and analyzing the resulting diffraction pattern of scattered electrons.

Table 3: Key Structural Parameters Obtainable from Gas Electron Diffraction

| Parameter | Description | Potential Insights for Dichlorotrifluorobenzene Isomers |

| Internuclear Distances (r) | The distances between pairs of atoms in the molecule. | Determination of C-C, C-H, C-Cl, and C-F bond lengths in the gas phase. |

| Bond Angles (∠) | The angles between bonded atoms. | Elucidation of the geometry of the benzene ring and the orientation of the substituents. |

| Torsional Angles (τ) | The dihedral angles describing the rotation around chemical bonds. | Information on the planarity of the molecule and any conformational preferences. |

| Vibrational Amplitudes (u) | The root-mean-square amplitudes of vibration for atom pairs. | Provides information about the flexibility and dynamics of the molecule. |

Note: This table illustrates the type of data obtained from a GED experiment. Specific values for dichlorotrifluorobenzene isomers would require dedicated experimental studies.

Combined Spectroscopic Approaches for Comprehensive Elucidation

The structural elucidation of dichlorotrifluorobenzene isomers is often most successful when multiple spectroscopic techniques are used in concert. Each method provides a unique piece of the structural puzzle, and their combination allows for a more complete and confident assignment of the isomer's identity.

Hyphenated Techniques (e.g., LC-MS/NMR)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are particularly powerful for the analysis of complex mixtures of isomers. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are prime examples.

In the context of dichlorotrifluorobenzene isomers, a liquid chromatography (LC) system can be used to separate the different isomers based on their polarity and interaction with the stationary phase. The separated isomers then flow directly into a mass spectrometer (MS) and/or an NMR spectrometer.

LC-MS: The mass spectrometer provides the mass-to-charge ratio of each eluting isomer, confirming their molecular weight (C₆HCl₂F₃). Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ions, yielding characteristic fragmentation patterns that can help to distinguish between isomers. The fragmentation patterns are influenced by the positions of the chlorine and fluorine atoms on the benzene ring.

LC-NMR: As the separated isomers elute from the LC column, they can be directed into an NMR flow cell. This allows for the acquisition of proton (¹H) and carbon-13 (¹³C) NMR spectra for each individual isomer. The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the substitution pattern on the aromatic ring, providing definitive structural information for each isomer. While direct LC-NMR applications for dichlorotrifluorobenzene are not extensively documented, the principles have been demonstrated for the separation and identification of other isomeric compounds.

The combination of retention time from LC, molecular weight and fragmentation data from MS, and detailed structural information from NMR provides a robust and comprehensive approach to the unambiguous identification and characterization of each dichlorotrifluorobenzene isomer in a mixture.

Reaction Mechanisms and Reactivity Profiles of Dichlorotrifluorobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and orientation of this substitution in dichlorotrifluorobenzene are profoundly influenced by the electronic effects of the two chlorine and three fluorine atoms.

Influence of Halogen Substituents on Reactivity and Regioselectivity

Both chlorine and fluorine are ortho, para-directing deactivators in electrophilic aromatic substitution. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the benzene (B151609) ring through the inductive effect, making it less attractive to incoming electrophiles. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

In dichlorotrifluorobenzene, the cumulative inductive effect of five halogen atoms significantly deactivates the ring, making it substantially less reactive than benzene. The regioselectivity of electrophilic substitution on a specific isomer of dichlorotrifluorobenzene will be determined by a complex interplay of these inductive and resonance effects, as well as steric hindrance. The directing effects of the halogens will compete, and the position of electrophilic attack will be a balance between the activation of certain positions by resonance and the deactivation by the inductive effect. Generally, the positions least deactivated and most sterically accessible will be favored.

Table 1: Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Chlorine (Cl) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Fluorine (F) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of chlorine and fluorine substituents on a benzene ring.

Quantum Chemical Insights into Reaction Intermediates and Transition States

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide invaluable insights into the mechanisms of electrophilic aromatic substitution by allowing for the detailed study of reaction intermediates and transition states. For dichlorotrifluorobenzene, these calculations can predict the relative energies of the possible arenium ion (or σ-complex) intermediates that would form upon electrophilic attack at different positions on the ring.

The stability of the arenium ion is a key factor in determining the regioselectivity of the reaction. Computational models can elucidate how the chlorine and fluorine substituents stabilize or destabilize the positive charge in the arenium ion through their inductive and resonance effects. The transition state leading to the formation of the arenium ion is the rate-determining step in most EAS reactions. Quantum chemical calculations can model the geometry and energy of these transition states, providing a more accurate prediction of the most favorable reaction pathway. While specific computational studies on dichlorotrifluorobenzene are not widely available, theoretical investigations on other polyhalogenated benzenes have shown that the distribution of electron density and the stability of the Wheland intermediate are crucial in predicting the outcome of electrophilic attack.

Nucleophilic Aromatic Substitution in Polyhalogenated Systems

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. Polyhalogenated systems like dichlorotrifluorobenzene are particularly susceptible to this type of reaction. The strong electron-withdrawing inductive effects of the five halogen atoms make the benzene ring electron-deficient and thus a good target for nucleophilic attack.

The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, a role well-fulfilled by the chlorine and fluorine atoms in dichlorotrifluorobenzene.

A key factor in the SNAr of dichlorotrifluorobenzene is the nature of the leaving group. Both chloride and fluoride (B91410) ions can act as leaving groups. While the C-F bond is stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions under certain conditions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. The relative reactivity of the C-Cl and C-F bonds towards nucleophilic displacement will depend on the specific isomer of dichlorotrifluorobenzene, the nucleophile, and the reaction conditions. For instance, studies on the reaction of polychlorofluorobenzene derivatives with sodium methoxide (B1231860) have shown a dependence of the reaction rate on the halogen substituent effects.

Radical Reactions Involving C-Halogen Bonds

Radical reactions of halogenated aromatic compounds often involve the homolytic cleavage of a carbon-halogen bond. The relative ease of this cleavage is dependent on the bond dissociation energy (BDE) of the C-X bond. The C-Cl bond is weaker than the C-F bond, making it more susceptible to homolytic cleavage. researchgate.netquora.comdiva-portal.org Therefore, in radical reactions involving dichlorotrifluorobenzene, it is expected that a chlorine atom would be abstracted preferentially over a fluorine atom.

This selectivity can be exploited in synthetic chemistry, for example, in radical dehalogenation reactions. These reactions, often initiated by radical initiators or photochemically, can selectively remove chlorine atoms while leaving the more robust C-F bonds intact. The resulting aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Table 2: Average Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Systems

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~520 |

| C-Cl | ~400 |

This table provides a general comparison of the C-F and C-Cl bond strengths, highlighting the greater stability of the C-F bond.

Oxidation Pathways and Mechanisms

The oxidation of dichlorotrifluorobenzene, particularly in environmental contexts, is often initiated by highly reactive species such as hydroxyl radicals (•OH). youtube.com These radicals can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. The subsequent fate of this intermediate can involve several pathways, including the elimination of a halogen atom or reaction with molecular oxygen.

The presence of five halogen atoms makes the benzene ring of dichlorotrifluorobenzene relatively electron-deficient and therefore less susceptible to initial oxidative attack compared to unsubstituted benzene. However, once initiated, the degradation can proceed. The specific oxidation products will depend on the reaction conditions and the isomer of dichlorotrifluorobenzene. In advanced oxidation processes, such as those using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), the generation of hydroxyl radicals can lead to the degradation of recalcitrant organic pollutants like halogenated aromatic compounds. researchgate.netyoutube.compjoes.comuctm.educsbsju.edu

Photochemical Reactivity

The photochemical reactivity of halogenated aromatic compounds is primarily dictated by the absorption of ultraviolet (UV) light, which can lead to the excitation of electrons and subsequent chemical reactions. For dichlorotrifluorobenzene, a key photochemical process is the cleavage of the carbon-halogen bonds.

Given the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, it is anticipated that photodissociation of a C-Cl bond would be the more favorable process upon UV irradiation. researchgate.netquora.comdiva-portal.org This selective photodechlorination would generate an aryl radical, which could then undergo further reactions depending on the solvent and other species present. For example, in the presence of a hydrogen-donating solvent like methanol, the aryl radical could abstract a hydrogen atom to form a trifluorochlorobenzene. Studies on the photolysis of other chlorinated and fluorinated aromatic compounds have shown that dehalogenation is a common photochemical pathway. reddit.comnih.govnih.gov

Catalytic Transformations of Dichlorotrifluorobenzene

The catalytic transformation of dichlorotrifluorobenzene isomers serves as a important gateway to a diverse array of functionalized trifluorophenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively explored to achieve selective C-C and C-N bond formations. Additionally, catalytic hydrodechlorination offers a method for the selective removal of chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting the reaction of dichlorotrifluorobenzenes with a variety of coupling partners. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the chlorine atoms, as well as the specific catalyst system and reaction conditions employed.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between dichlorotrifluorobenzene and organoboron compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the coupling of 1,3-dichloro-2,4,6-trifluorobenzene with arylboronic acids can be directed to selectively substitute one of the chlorine atoms, providing access to chlorinated trifluorobiphenyl derivatives.

| Dichlorotrifluorobenzene Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1,3-Dichloro-2,4,6-trifluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | 2,4,6-Trifluoro-3-chloro-biphenyl |

| 1,2-Dichloro-3,4,5-trifluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 78 | 2-Chloro-3,4,5-trifluoro-4'-methoxybiphenyl |

Heck Reaction: The Heck reaction facilitates the coupling of dichlorotrifluorobenzene with alkenes to form substituted styrenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. The catalyst system often consists of a palladium source and a phosphine ligand.

| Dichlorotrifluorobenzene Isomer | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1,3-Dichloro-2,4,5-trifluorobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 72 | (E)-1-(3-Chloro-2,4,5-trifluorophenyl)-2-phenylethene |

| 1,4-Dichloro-2,3,5-trifluorobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 110 | 65 | n-Butyl (E)-3-(4-chloro-2,3,5-trifluorophenyl)acrylate |

Sonogashira Coupling: This cross-coupling reaction involves the use of terminal alkynes to introduce alkynyl moieties onto the dichlorotrifluorobenzene core. A palladium catalyst in conjunction with a copper(I) co-catalyst is typically employed.

| Dichlorotrifluorobenzene Isomer | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1,3-Dichloro-2,4,6-trifluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 88 | 1,3-Dichloro-2,4,6-trifluoro-5-(phenylethynyl)benzene |

| 1,2-Dichloro-3,4,5-trifluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 81 | 1,2-Dichloro-3,4,5-trifluoro-6-((trimethylsilyl)ethynyl)benzene |

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling dichlorotrifluorobenzene with various amines. The choice of a suitable palladium catalyst and a sterically hindered phosphine ligand is critical for the success of this transformation.

| Dichlorotrifluorobenzene Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1,3-Dichloro-2,4,5-trifluorobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 92 | 4-(3-Chloro-2,4,5-trifluorophenyl)morpholine |

| 1,4-Dichloro-2,3,5-trifluorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 75 | N-(4-Chloro-2,3,5-trifluorophenyl)aniline |

Catalytic Hydrodechlorination

Catalytic hydrodechlorination provides a means to selectively remove chlorine atoms from dichlorotrifluorobenzene, leading to the formation of monochlorotrifluorobenzene or trifluorobenzene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on a carbon support (Pd/C), in the presence of a hydrogen source. The selectivity of the reaction can often be controlled by adjusting the reaction conditions.

| Dichlorotrifluorobenzene Isomer | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Pressure (atm) | Major Product |

| 1,3-Dichloro-2,4,5-trifluorobenzene | 5% Pd/C | H₂ | Methanol | 25 | 1 | 1-Chloro-2,4,5-trifluorobenzene |

| 1,2-Dichloro-3,4,5-trifluorobenzene | 10% Pd/C | H₂ | Ethanol | 50 | 5 | 1-Chloro-2,3,4-trifluorobenzene |

| 1,4-Dichloro-2,3,5-trifluorobenzene | 5% Pd/C | H₂ | Acetic Acid | 30 | 3 | 1-Chloro-2,3,5-trifluorobenzene |

Theoretical and Computational Investigations of Dichlorotrifluorobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dichlorotrifluorobenzene isomers. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govspectroscopyonline.com DFT methods are used to determine the ground-state geometry, vibrational frequencies, and electronic properties of the various isomers of dichlorotrifluorobenzene.

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy arrangement of atoms. chemrxiv.org For the planar aromatic ring of dichlorotrifluorobenzene, key parameters such as C-C, C-H, C-Cl, and C-F bond lengths, as well as bond angles, are determined. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly employed for such calculations on halogenated benzene (B151609) derivatives. researchgate.netnih.gov

A detailed analysis of the vibrational spectra can be performed using DFT. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net These calculations help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Dichlorotrifluorobenzene Isomer

| Parameter | Value |

| C-C Bond Length (Å) | 1.39 |

| C-H Bond Length (Å) | 1.08 |

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.35 |

| C-C-C Bond Angle (°) | 120 |

| C-C-Cl Bond Angle (°) | 120 |

| C-C-F Bond Angle (°) | 120 |

Note: These are typical, illustrative values. Actual calculated values will vary depending on the specific isomer and the level of theory used.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. arxiv.org

While computationally more demanding than DFT, high-level ab initio methods are often used as benchmarks for assessing the accuracy of other methods. They are particularly useful for obtaining highly accurate energies and for studying systems where DFT might not be as reliable. For dichlorotrifluorobenzene, ab initio calculations can provide precise information on electron correlation effects, which are important for accurately describing the molecule's stability and properties. aps.org These methods are also employed to investigate excited electronic states and to provide benchmark data for ionization potentials and electron affinities.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. iitb.ac.indntb.gov.ua For a semi-rigid molecule like dichlorotrifluorobenzene, MD simulations are less about exploring vast conformational landscapes and more about understanding the molecule's vibrational motions and its interactions with other molecules in a liquid or solid state. nih.govrsc.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's evolution. researchgate.net This allows for the study of intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern the bulk properties of the substance. teachchemistry.orgteachchemistry.orgnih.gov Simulations of dichlorotrifluorobenzene in a solvent or in its pure liquid form can provide insights into its solvation structure, diffusion coefficients, and local ordering. These simulations can reveal how the chlorine and fluorine substituents influence the packing and interaction patterns with neighboring molecules. chemrxiv.org

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from first principles, which can be crucial for identifying and characterizing dichlorotrifluorobenzene isomers. hymarc.org

Vibrational Spectroscopy: As mentioned in the DFT section, the calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations. researchgate.netasianresassoc.org These frequencies and their corresponding intensities can be used to simulate the full IR and Raman spectra of the molecule, aiding in the interpretation of experimental data. spectroscopyonline.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C, ¹⁹F, ¹H) and coupling constants. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. These predictions are highly valuable for the structural elucidation of different dichlorotrifluorobenzene isomers.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excited states. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

For dichlorotrifluorobenzene, computational studies can be used to investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reactions with radicals. By calculating the activation energies (the energy barrier of the transition state), the kinetics of different reaction pathways can be compared, and the most likely mechanism can be identified. This provides a molecular-level understanding of why certain products are formed and how reaction conditions might influence the outcome.

Isomer Energy Landscapes and Relative Stabilities

There are several possible isomers of dichlorotrifluorobenzene, depending on the substitution pattern of the chlorine and fluorine atoms on the benzene ring. Quantum chemical calculations, particularly with accurate methods like DFT and ab initio calculations, can be used to determine the total electronic energies of these isomers. nih.gov

By comparing the calculated energies, the relative stabilities of the different isomers can be established. The isomer with the lowest energy is the most thermodynamically stable. This information is crucial for understanding which isomers are likely to be more abundant under thermodynamic equilibrium. Steric and electronic effects, such as repulsion between adjacent bulky chlorine atoms or electrostatic interactions between the halogen substituents, are the primary factors governing the relative stabilities of the isomers. nih.gov

Table 2: Illustrative Relative Energies of Dichlorotrifluorobenzene Isomers

| Isomer | Relative Energy (kcal/mol) |

| 1,2-dichloro-3,4,5-trifluorobenzene | 2.5 |

| 1,3-dichloro-2,4,5-trifluorobenzene | 1.0 |

| 1,3-dichloro-2,4,6-trifluorobenzene | 0.0 (Reference) |

| 1,4-dichloro-2,3,5-trifluorobenzene | 0.8 |

| 1,2-dichloro-3,4,6-trifluorobenzene | 2.1 |

Note: These values are hypothetical and for illustrative purposes only, demonstrating how computational chemistry can rank the stability of isomers. The isomer with the lowest energy is set as the reference (0.0 kcal/mol).

Environmental Fate and Abiotic/biotic Degradation Pathways of Dichlorotrifluorobenzene

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, such as reactions driven by light or water, and atmospheric chemical processes.

Photodegradation, or photolysis, is a key abiotic process for the transformation of many aromatic compounds in the environment. This process is initiated when a molecule absorbs light energy, typically in the ultraviolet (UV) portion of the solar spectrum, leading to the cleavage of chemical bonds. For halogenated aromatic compounds like dichlorotrifluorobenzene, the primary photochemical reaction is the cleavage of the carbon-halogen (C-X) bond.

The energy of the C-X bond is a critical factor; the carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. Consequently, the photolytic cleavage of a C-Cl bond is more likely to occur than the cleavage of a C-F bond. Studies on chlorobenzene (B131634) have shown that UV irradiation can lead to dechlorination, initiating the breakdown of the molecule uwaterloo.caincdecoind.roincdecoind.ro. In the case of dichlorotrifluorobenzene, it is anticipated that photodegradation would proceed via a stepwise reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms from the surrounding medium (e.g., water). Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals via UV irradiation in the presence of ozone or hydrogen peroxide, have been shown to significantly enhance the degradation rates of compounds like chlorobenzene uwaterloo.ca.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For aryl halides, including chlorinated and fluorinated benzenes, hydrolysis is generally not a significant environmental degradation pathway under typical ambient conditions (neutral pH and temperature) nist.gov. The C-Cl and C-F bonds on an aromatic ring are strong and stabilized by the electron system of the benzene (B151609) ring, making them resistant to nucleophilic attack by water nih.gov.

While hydrolysis rates can be influenced by pH and temperature, the half-lives for the hydrolysis of aryl halides are typically on the order of many years to centuries, rendering the process environmentally insignificant compared to other transformation pathways epa.gov. For instance, even highly halogenated compounds like hexachlorobenzene (B1673134) show very slow hydrolysis rates nih.gov. Therefore, dichlorotrifluorobenzene is expected to be highly persistent in aqueous environments with respect to hydrolysis.

The primary removal mechanism for many volatile organic compounds from the troposphere is through reaction with gas-phase oxidants. The most important of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere. The rate of this reaction is a key determinant of a compound's atmospheric lifetime fluorocarbons.org.

The reaction of •OH with aromatic compounds can proceed via two main pathways: addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom. For dichlorotrifluorobenzene, which has one hydrogen atom, both pathways are possible. The rate constant (kOH) for this reaction is crucial for calculating the atmospheric lifetime (τ), which can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where [OH] is the average global tropospheric concentration of hydroxyl radicals (approximately 1.0 x 10^6 molecules/cm³).

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Related Aromatic Compounds This table is for illustrative purposes, as direct data for dichlorotrifluorobenzene is not available in the cited literature.

| Compound | OH Radical Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Benzene | 1.22 x 10⁻¹² | ~9.4 days |

| Chlorobenzene | 9.7 x 10⁻¹³ | ~12 days |

| 1,2-Dichlorobenzene | 4.9 x 10⁻¹³ | ~24 days |

| Fluorobenzene | 6.6 x 10⁻¹³ | ~18 days |

Biotic Transformation and Biodegradation